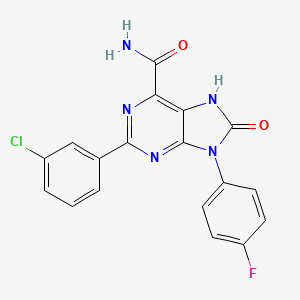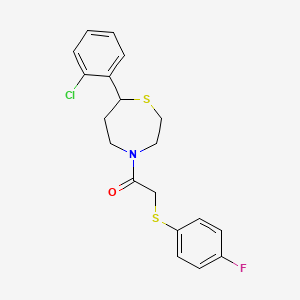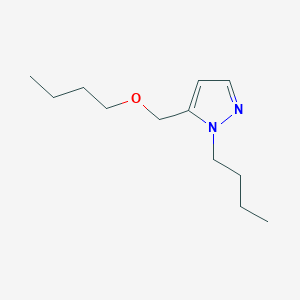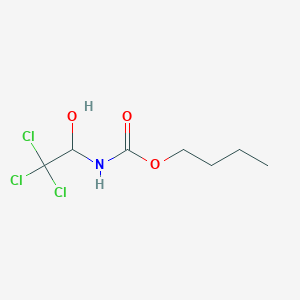![molecular formula C12H7ClF3NO2 B2571378 2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone CAS No. 866008-04-0](/img/structure/B2571378.png)
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone is a chemical compound with the molecular formula C12H7ClF3NO2. It is a derivative of naphthoquinone, characterized by the presence of a chloro group at the second position and a trifluoroethylamino group at the third position on the naphthoquinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized naphthoquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized naphthoquinone compounds .
Scientific Research Applications
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone involves its interaction with various molecular targets and pathways. The compound’s redox-active naphthoquinone moiety can participate in electron transfer reactions, affecting cellular processes. It may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-[(3-(trifluoromethyl)phenyl)amino]naphthalene-1,4-dione
- 2-Chloro-3-[(4-(trifluoromethyl)phenyl)amino]naphthalene-1,4-dione
Uniqueness
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone is unique due to the presence of the trifluoroethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-8-9(17-5-12(14,15)16)11(19)7-4-2-1-3-6(7)10(8)18/h1-4,17H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBIWLVPTYBQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B2571295.png)
![3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2571296.png)
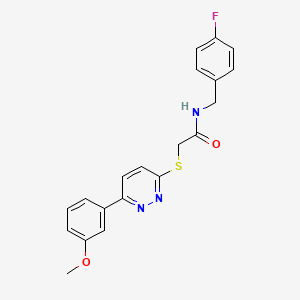
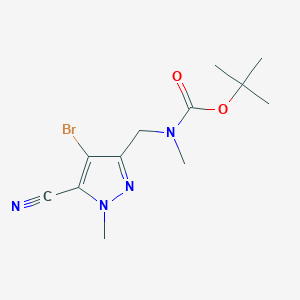
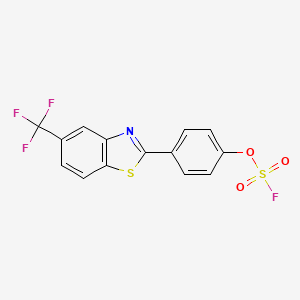
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2571305.png)
![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride](/img/structure/B2571306.png)

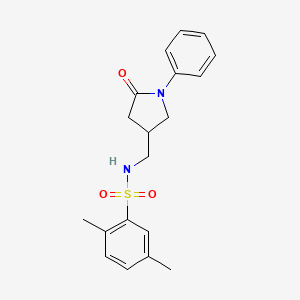
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)
